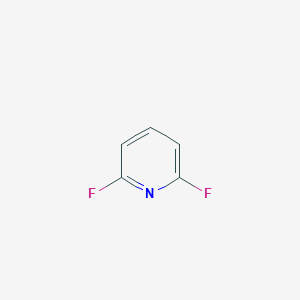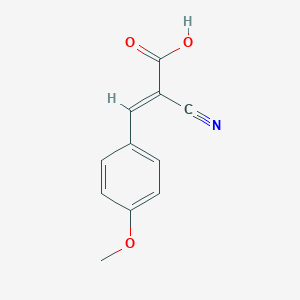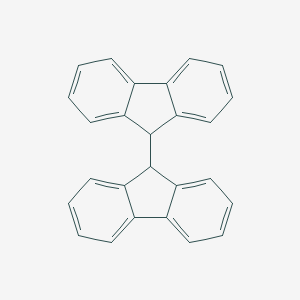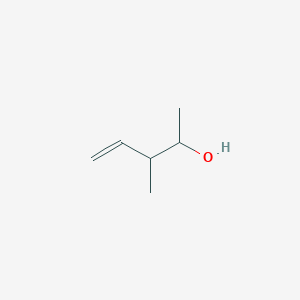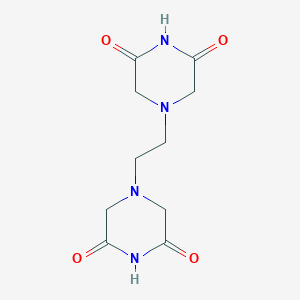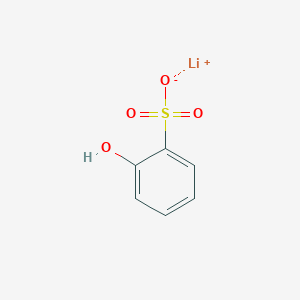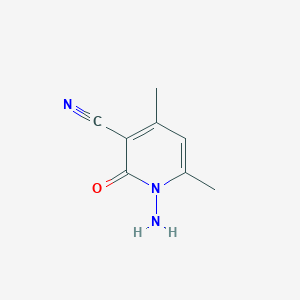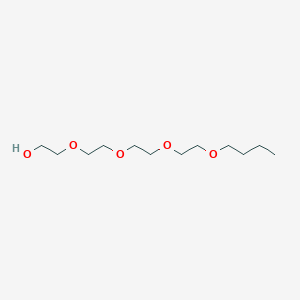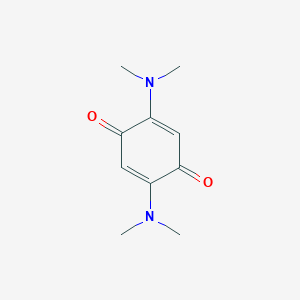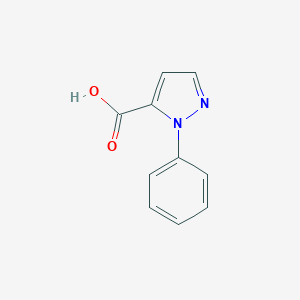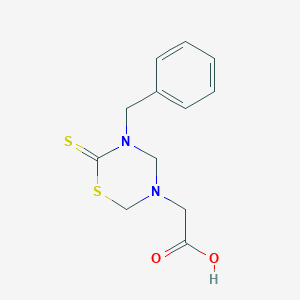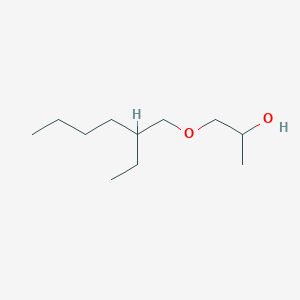
1-(2-Butylbutoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Butylbutoxy)propan-2-ol, also known as Texanol, is a clear, colorless liquid with a mild odor and low volatility. It is commonly used as a solvent, coalescent, and plasticizer in a variety of industrial applications, including paints, coatings, adhesives, and inks. Despite its widespread use, there is limited information available on the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2-Butylbutoxy)propan-2-ol.
作用机制
The mechanism of action of 1-(2-Butylbutoxy)propan-2-ol is not well understood, but it is thought to act as a surfactant and coalescent in paint and coating formulations (Gao et al., 2016). It may also enhance the solubility and bioavailability of certain drugs and bioactive compounds (Pereira et al., 2019).
生化和生理效应
Limited research has been conducted on the biochemical and physiological effects of 1-(2-Butylbutoxy)propan-2-ol. However, one study reported that exposure to 1-(2-Butylbutoxy)propan-2-ol vapors at high concentrations may cause irritation of the eyes, nose, and throat in humans (Melnick et al., 1994). Animal studies have also suggested that 1-(2-Butylbutoxy)propan-2-ol may have a low acute toxicity and may not be mutagenic or carcinogenic (Gupta et al., 2017).
实验室实验的优点和局限性
1-(2-Butylbutoxy)propan-2-ol has several advantages as a solvent and plasticizer in lab experiments. It has a low vapor pressure and high boiling point, making it suitable for use in high-temperature reactions and distillations. It is also compatible with a wide range of organic and inorganic compounds, making it a versatile solvent for a variety of applications. However, its low polarity and high viscosity may limit its solubility and compatibility with certain compounds (Pereira et al., 2019).
未来方向
Future research on 1-(2-Butylbutoxy)propan-2-ol could focus on several areas, including its potential as a green solvent for the extraction of bioactive compounds, its use as a plasticizer in biodegradable polymers, and its mechanism of action in paint and coating formulations. Additionally, further studies on the biochemical and physiological effects of 1-(2-Butylbutoxy)propan-2-ol could help to better understand its potential health risks and inform occupational safety guidelines for workers in industries that use this compound.
Conclusion
1-(2-Butylbutoxy)propan-2-ol is a widely used solvent, coalescent, and plasticizer in industrial applications. While there is limited information available on its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, existing studies suggest that it may have potential as a green solvent and plasticizer and may have low acute toxicity. Further research is needed to better understand the properties and potential health risks of this compound.
科学研究应用
1-(2-Butylbutoxy)propan-2-ol has been the subject of several scientific studies due to its widespread use in industrial applications. One area of research has focused on its potential as a green solvent for the extraction of bioactive compounds from natural sources, such as plants and fungi (Pereira et al., 2019). Another area of research has investigated its use as a plasticizer in biodegradable polymers, with the aim of reducing the environmental impact of plastic waste (Kumar et al., 2021).
合成方法
1-(2-Butylbutoxy)propan-2-ol can be synthesized through the reaction of 2-ethylhexanol and propylene oxide in the presence of a catalyst, such as potassium hydroxide or sodium hydroxide (Zhao et al., 2015). The reaction is typically carried out at elevated temperatures and pressures, and the resulting product is purified through distillation and filtration. Alternative synthesis methods, such as the reaction of 2-ethylhexanol with ethylene oxide or the hydroformylation of 2-ethylhexene followed by hydrogenation, have also been reported (Gupta et al., 2017).
属性
CAS 编号 |
1559-39-3 |
|---|---|
产品名称 |
1-(2-Butylbutoxy)propan-2-ol |
分子式 |
C11H24O2 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
1-(2-ethylhexoxy)propan-2-ol |
InChI |
InChI=1S/C11H24O2/c1-4-6-7-11(5-2)9-13-8-10(3)12/h10-12H,4-9H2,1-3H3 |
InChI 键 |
BTIMJGKRHNTHIU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCC(C)O |
规范 SMILES |
CCCCC(CC)COCC(C)O |
其他 CAS 编号 |
1559-39-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



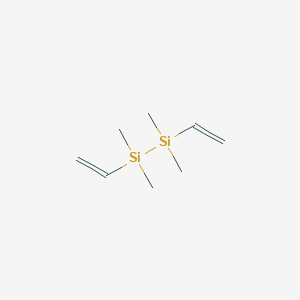
![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)
